molecular formula C12H21NO4 B3324657 (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid CAS No. 1932410-87-1

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B3324657
CAS No.: 1932410-87-1
M. Wt: 243.30
InChI Key: AYHWHPDMLFMSLP-UHFFFAOYSA-N
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Description

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant value in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic building block, particularly in the development of stereochemically defined active pharmaceutical ingredients (APIs) and complex organic molecules . The molecule features a pyrrolidine ring—a key structural motif found in many biologically active compounds—with two stereogenic centers in the (3R,4R) configuration, ensuring precise three-dimensional orientation for optimal interaction with biological targets. The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by providing orthogonal protection for the secondary amine, enabling selective deprotection under mild acidic conditions for further synthetic elaboration . This chiral building block is specifically designed for research applications including asymmetric synthesis, drug discovery programs, and the development of enzyme inhibitors. The ethyl substituent and carboxylic acid functional group provide additional sites for chemical modification, allowing researchers to create diverse molecular libraries around the core pyrrolidine scaffold. When handling this compound, standard laboratory precautions should be observed; it may cause skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . For optimal stability, the product should be stored sealed in dry, under recommended temperature conditions . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

(3R,4R)-4-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-5-8-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHWHPDMLFMSLP-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl pyrrolidine and tert-butyl chloroformate.

    Protection of Amino Group: The amino group of ethyl pyrrolidine is protected using tert-butyl chloroformate to form the tert-butoxycarbonyl (Boc) derivative.

    Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide under basic conditions to introduce the carboxylic acid group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as an intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Alkyl Substituents

  • 4-Methyl Analog: The compound "(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid" (CAS: 1119512-35-4) shares the Boc group and pyrrolidine core but replaces the ethyl group with a methyl substituent.
  • 4-Propyl Analog :
    The rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid () introduces a longer propyl chain, increasing lipophilicity. This may improve membrane permeability but reduce aqueous solubility compared to the ethyl variant .

  • 4-Trifluoromethyl Analog: The trifluoromethyl-substituted analog (CAS: 1808807-76-2) replaces the ethyl group with a CF₃ group, significantly enhancing electronegativity and metabolic stability (Molecular Formula: C₁₁H₁₆F₃NO₄; MW: 283.24) .

Aromatic Substituents

  • 4-Phenyl Piperidine Analog: The piperidine derivative "(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid" (CAS: 652971-20-5) features a six-membered ring and a phenyl group. The larger piperidine ring alters conformational flexibility, which could influence binding interactions in biological systems (Molecular Formula: C₁₇H₂₃NO₄; MW: 305.37) .

Protecting Group Variations

  • Benzyloxycarbonyl (Cbz) Group: "(3S,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid" (CAS: 1428243-69-9) replaces Boc with a Cbz group, which is cleaved under hydrogenolysis conditions. This compound (Molecular Formula: C₁₅H₁₉NO₄; MW: 277.32) highlights the impact of alternative protecting strategies on synthetic utility .
  • Fluorenylmethyloxycarbonyl (Fmoc) Group :
    The rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid () uses an Fmoc group, which is base-labile, contrasting with the acid-labile Boc group .

Ring Size Variations

  • Piperidine vs.

Data Table: Structural and Molecular Comparison

Compound Name Substituent (Position 4) Protecting Group Ring Type Molecular Formula Molecular Weight Evidence ID
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid Methyl Boc Pyrrolidine C₁₁H₁₉NO₄ 229.27
rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid Propyl Boc Pyrrolidine - -
(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid Trifluoromethyl Boc Pyrrolidine C₁₁H₁₆F₃NO₄ 283.24
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid Phenyl Boc Piperidine C₁₇H₂₃NO₄ 305.37
(3S,4R)-1-((Benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid Ethyl Cbz Pyrrolidine C₁₅H₁₉NO₄ 277.32

Research Findings and Trends

  • Substituent Effects :
    Larger alkyl groups (e.g., propyl) increase lipophilicity, enhancing membrane permeability but reducing solubility. Trifluoromethyl groups improve metabolic stability and electronegativity .
  • Protecting Group Stability: Boc is acid-labile, whereas Fmoc and Cbz require base or hydrogenolysis, respectively, offering flexibility in synthetic routes .
  • Ring Size Impact : Piperidine derivatives exhibit distinct conformational profiles compared to pyrrolidines, influencing pharmacodynamic properties .

Biological Activity

(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a pyrrolidine ring and various functional groups, allows it to participate in diverse biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) group and an ethyl group, along with a carboxylic acid group. The presence of chiral centers enhances its potential for enantioselective reactions and interactions with biological targets.

PropertyValue
IUPAC NameThis compound
CAS Number1268520-70-2
Molecular FormulaC12H21NO4
Physical FormPowder
Purity≥95%

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Research has indicated its involvement in enzyme mechanisms and protein-ligand interactions.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit enzymes related to the metabolism of neurotransmitters, which could provide insights into treatments for neurological disorders such as Alzheimer's disease.

Case Studies

  • Enzymatic Resolution : A study demonstrated the efficient enzymatic resolution of racemic derivatives of this compound, leading to the isolation of enantiomers with distinct biological activities. This process was crucial for developing transition state analogue inhibitors that target specific enzymes involved in neurotransmitter metabolism .
  • Pharmaceutical Synthesis : The compound serves as a key building block in synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets has been exploited in drug design, particularly for conditions like Crohn's disease and ulcerative colitis .

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : Cyclization reactions are employed using appropriate precursors such as amino acids.
  • Boc Group Introduction : The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base.
  • Ethyl Group Addition : Alkylation reactions using ethyl halides facilitate the introduction of the ethyl group.
  • Carboxylation : The carboxylic acid moiety is introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

Compound NameStructural DifferencesBiological Implications
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acidMethyl group instead of ethylPotentially different enzyme interactions
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-isopropylpyrrolidine-3-carboxylic acidIsopropyl group affecting steric propertiesVariations in binding affinity to biological targets

Q & A

Q. What are the critical synthetic steps for preparing (3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid, and how does stereochemistry influence the process?

  • Methodological Answer : The synthesis typically involves:
  • Protection of the pyrrolidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent undesired side reactions .
  • Introduction of the ethyl group at the C4 position via alkylation or asymmetric catalytic hydrogenation to ensure stereochemical control .
  • Carboxylic acid functionalization at C3 through hydrolysis of a nitrile or ester precursor under acidic or basic conditions .
    Stereochemistry is controlled using chiral catalysts (e.g., Rhodium complexes) or chiral auxiliaries to maintain the (3R,4R) configuration, as incorrect stereochemistry can drastically reduce biological activity .

Q. How does the tert-butoxycarbonyl (Boc) group enhance synthetic utility in modifying pyrrolidine derivatives?

  • Methodological Answer : The Boc group:
  • Protects the amine during multi-step syntheses, preventing nucleophilic attack or side reactions at the nitrogen .
  • Facilitates purification due to its hydrophobicity, enabling easy separation via column chromatography .
  • Allows selective deprotection under mild acidic conditions (e.g., TFA/DCM), leaving other functional groups intact .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of (3R,4R)-configured pyrrolidine derivatives?

  • Methodological Answer : Contradictions arise from competing stereochemical pathways (e.g., epimerization during alkylation). Solutions include:
  • Optimizing reaction temperature : Lower temperatures (0–5°C) reduce epimerization during Boc protection .
  • Chiral HPLC analysis : To monitor enantiomeric excess (ee) and identify undesired diastereomers .
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in hydrogenation steps to enforce (3R,4R) selectivity .
    Example data table for reaction optimization:
ConditionCatalystee (%)Yield (%)
25°C, Boc protectionNone7560
0°C, Boc protectionNone9285
0°C, Rh-BINAPRhodium-BINAP9990

Data adapted from analogous syntheses .

Q. What analytical strategies are effective in characterizing and validating the purity of (3R,4R)-configured pyrrolidine derivatives?

  • Methodological Answer :
  • Chiral HPLC : To quantify enantiomeric excess (ee) and confirm the absence of stereoisomers .
  • NMR spectroscopy : ¹H and ¹³C NMR (e.g., NOESY) to verify spatial arrangement of ethyl and Boc groups .
  • Mass spectrometry (HRMS) : To confirm molecular weight and detect impurities (e.g., de-Boc byproducts) .
  • X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Q. How do structural modifications (e.g., ethyl vs. trifluoromethyl substituents) impact the compound’s reactivity and biological activity?

  • Methodological Answer :
  • Ethyl group : Enhances lipophilicity, improving membrane permeability in biological assays .
  • Trifluoromethyl : Introduces electron-withdrawing effects, altering pKa of the carboxylic acid and hydrogen-bonding capacity .
  • Biological impact : Modifications at C4 influence binding affinity to targets (e.g., enzymes or receptors). For example, ethyl-substituted analogs show higher selectivity for protease inhibition compared to bulkier substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting data regarding the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies show:
  • Acidic conditions (pH < 3) : Rapid Boc deprotection occurs, generating a free amine .
  • Neutral/basic conditions (pH 7–9) : Stable for >24 hours, but prolonged exposure leads to ester hydrolysis if present .
    Contradictions arise from solvent choice (e.g., aqueous vs. organic). Mitigation strategies:
  • Use buffered organic solvents (e.g., MeOH/H₂O with NH₄OAc) for stability testing.
  • Monitor degradation via LC-MS to identify byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid

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